Ethyl 1-naphthaleneacetate chemical properties
Ethyl 1-naphthaleneacetate chemical properties
An In-depth Technical Guide to the Chemical Properties of Ethyl 1-Naphthaleneacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-naphthaleneacetate is a synthetic organic compound classified as an aromatic ester.[1] It is derived from 1-naphthaleneacetic acid (NAA), a well-known synthetic plant hormone that mimics the activity of natural auxins.[1][2] As a pro-hormone, ethyl 1-naphthaleneacetate is converted in planta via hydrolysis to the active acid form, NAA.[1] Its primary applications are in agriculture and horticulture, where it functions as a plant growth regulator to control sucker growth, enhance fruit set, and improve crop yields.[1][3][4] It also serves as a valuable intermediate in synthetic chemistry and is used in research to investigate plant hormone mechanisms.[1][2]
Chemical and Physical Properties
Ethyl 1-naphthaleneacetate is typically a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][2] It is stable under normal conditions but is susceptible to hydrolysis.[1]
Table 1: Identification and Structural Details
| Identifier | Value |
| IUPAC Name | ethyl 2-(naphthalen-1-yl)acetate[1][2] |
| CAS Number | 2122-70-5[1][2] |
| Molecular Formula | C₁₄H₁₄O₂[1][2] |
| Molecular Weight | 214.26 g/mol [1][2] |
| SMILES | CCOC(=O)CC1=CC=CC2=CC=CC=C21[1][2] |
| InChI | InChI=1S/C14H14O2/c1-2-16-14(15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3[1][2] |
| InChI Key | XIDPSKQLXKCVQN-UHFFFAOYSA-N[1][2] |
| Synonyms | Ethyl 1-naphthylacetate, NAA ethyl ester, NSC 74497[1][2] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | ~250 °C (at atmospheric pressure)[1] |
| 100–105 °C (at 0.1–0.2 mmHg)[5] | |
| Melting Point | Not specified (liquid at room temperature)[1][6] |
| Specific Gravity | 1.11[6] |
| Refractive Index | 1.58[6] |
| Solubility | Poorly soluble in water; Soluble in organic solvents such as ethanol (B145695) and ether.[1][2] |
| Purity | Min. 96.0% (by GC)[6] |
Spectroscopic Data
Full spectroscopic data for Ethyl 1-naphthaleneacetate, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman spectroscopy, are available through specialized databases such as SpectraBase.[7][8] The compound's structure and purity are typically confirmed using these analytical techniques.
Experimental Protocols
Synthesis of Ethyl 1-naphthaleneacetate
Two primary methods for the synthesis of Ethyl 1-naphthaleneacetate are commonly cited: Fischer esterification and a modified Arndt-Eistert reaction.
Protocol 1: Fischer Esterification
This is the most common method, involving the acid-catalyzed reaction between 1-naphthaleneacetic acid and ethanol.[2]
-
Reactants: 1-naphthaleneacetic acid, ethanol (excess), and a strong acid catalyst (e.g., concentrated sulfuric acid).[2]
-
Procedure:
-
Dissolve 1-naphthaleneacetic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure Ethyl 1-naphthaleneacetate.[5]
-
Protocol 2: Modified Arndt-Eistert Reaction
This method provides a reproducible, larger-scale synthesis starting from 1-(diazoacetyl)naphthalene.[5]
-
Reactants: 1-(diazoacetyl)naphthalene, absolute ethanol, and a silver benzoate (B1203000)/triethylamine catalyst solution.[5]
-
Procedure:
-
Place a solution of 1-(diazoacetyl)naphthalene (0.0801 mole) in absolute ethanol (50 ml) into a 100-ml, two-necked flask equipped with a magnetic stirrer and a reflux condenser.[5]
-
Heat the solution to reflux.
-
Inject 1 ml of a freshly prepared catalyst solution (1 g of silver benzoate dissolved in 10 ml of triethylamine) through a serum cap. Nitrogen evolution will occur.[5]
-
Continue adding the catalyst in portions until nitrogen evolution ceases (typically 3-4 additions over no more than 45 minutes).[5]
-
Reflux the reaction mixture for an additional hour, then cool and filter.[5]
-
Remove the solvents from the filtrate using a rotary evaporator.[5]
-
Dissolve the residue in diethyl ether (75 ml) and wash sequentially with 10% aqueous sodium carbonate, water, and saturated brine.[5]
-
Dry the ethereal solution by filtering through anhydrous magnesium sulfate.[5]
-
Remove the ether and purify the product by vacuum distillation to afford colorless Ethyl 1-naphthaleneacetate (84–92% yield).[5]
-
Analytical Methods
The purity and identity of Ethyl 1-naphthaleneacetate are typically assessed using Gas Chromatography (GC) and spectroscopic methods.[6] For quantitative analysis in complex matrices like agricultural products, methods developed for its parent compound, 1-naphthaleneacetic acid, can be adapted. This often involves extraction, cleanup via column chromatography, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]
Biological Activity and Signaling
Ethyl 1-naphthaleneacetate functions as a synthetic auxin, a class of plant hormones that regulate numerous aspects of plant growth and development.[1][2]
Mechanism of Action: As a pro-hormone, Ethyl 1-naphthaleneacetate is absorbed by plant tissues where it is hydrolyzed by endogenous enzymes to release 1-naphthaleneacetic acid (NAA) and ethanol.[1] NAA then binds to auxin receptors within plant cells.[2] This binding initiates a complex signaling cascade that modulates the expression of genes involved in growth processes. The primary physiological responses include promoting cell elongation and division, influencing root formation, and controlling apical dominance (the suppression of lateral bud growth).[1][2]
Visualizations
Synthesis and Metabolic Pathways
Caption: Key chemical and metabolic reactions involving Ethyl 1-naphthaleneacetate.
Experimental Workflow and Mechanism of Action
Caption: Synthesis workflow and the biological mechanism of action.
Safety and Handling
Ethyl 1-naphthaleneacetate is associated with several hazards. It is considered a flammable liquid and vapor, is toxic if swallowed or in contact with skin, and causes serious eye irritation.[11][12]
Table 3: GHS Hazard Information
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Aquatic Hazard, Long-Term | H412: Harmful to aquatic life with long lasting effects[2] |
| Eye Irritation | Causes irreversible eye damage[11] |
| Flammability | Highly flammable liquid and vapor[12] |
Handling and PPE: When handling this chemical, appropriate personal protective equipment (PPE) should be worn, including chemical-resistant gloves, coveralls, and chemical splash goggles or a full-face shield.[11] Work should be conducted in a well-ventilated area, and sources of ignition must be avoided.[12] An eyewash station should be readily available.[11]
Storage: Store in a cool, well-ventilated place, keeping the container tightly closed.[12] Keep away from heat, sparks, open flames, and other ignition sources.[12]
References
- 1. Buy Ethyl 1-naphthaleneacetate (EVT-310753) | 2122-70-5 [evitachem.com]
- 2. Buy Ethyl 1-naphthaleneacetate | 2122-70-5 [smolecule.com]
- 3. greenhousemegastore.com [greenhousemegastore.com]
- 4. plantsbycreekside.com [plantsbycreekside.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. labproinc.com [labproinc.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 11. domyown.com [domyown.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
